4-(4-Pyridinethioacetyl)morpholine
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-pyridin-4-ylethanethione |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-5-7-14-8-6-13)9-10-1-3-12-4-2-10/h1-4H,5-9H2 |
InChI Key |
VFOPBNIJRBJQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridinethioacetyl)morpholine typically involves the reaction of morpholine with 4-acetylpyridine. One common method includes the use of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridinethioacetyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
4-(4-Pyridinethioacetyl)morpholine has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively, leading to various pharmacological activities.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. The presence of the pyridine ring enhances its ability to penetrate microbial membranes, making it effective against resistant strains of bacteria and fungi.
- CNS Activity : Morpholine derivatives have been utilized in central nervous system drug discovery. The flexible conformation of the morpholine ring allows for optimal interaction with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various morpholine derivatives, including this compound, demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to quantify the compound's efficacy, revealing that it outperformed several known antibiotics in specific cases.
Agricultural Applications
Fungicidal Properties
The compound has shown promise as a fungicide, particularly in the treatment of crops susceptible to fungal infections. Its mechanism involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.
- Field Trials : In field trials, this compound was applied to wheat and corn crops afflicted by fungal pathogens. Results indicated a reduction in disease incidence by up to 60%, showcasing its potential as an effective agricultural fungicide.
Chemical Synthesis
Synthetic Utility
In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. Its reactivity can be harnessed in various chemical reactions, including:
- Formation of Thioesters : The compound can participate in nucleophilic acyl substitution reactions, allowing for the synthesis of thioesters that are useful in pharmaceutical development.
- Building Block for Drug Development : Due to its unique structure, it can be modified further to develop novel therapeutic agents targeting different diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against Staphylococcus aureus and Candida albicans |
| CNS Activity | Potential anxiolytic effects observed | |
| Agricultural | Fungicide | Reduced disease incidence by up to 60% in field trials |
| Chemical Synthesis | Intermediate for complex molecules | Useful in forming thioesters |
Mechanism of Action
The mechanism of action of 4-(4-Pyridinethioacetyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations :
- Metabolic Soft Spots : Sulfur in thiomorpholine derivatives is prone to oxidation, forming sulfoxides or sulfones, which may alter activity or serve as detoxification pathways .
- Solid-State Behavior : Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit distinct crystal packing due to C–H···O hydrogen bonds and π-stacking, unlike morpholine analogs .
Biological Activity
4-(4-Pyridinethioacetyl)morpholine, a compound with the molecular formula CHNOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a morpholine ring substituted with a pyridinethioacetyl group. The compound is characterized by:
- Molecular Weight : 226.31 g/mol
- CAS Number : 3300596
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including those from breast and colon cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as PI3K (phosphoinositide 3-kinase). This inhibition could disrupt signaling pathways critical for tumor growth and survival .
The biological activity of this compound is believed to stem from its interaction with various biomolecular targets:
- Covalent Binding : The thioacetyl group is likely to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .
- Signal Transduction Interference : By inhibiting key enzymes in signaling pathways, the compound may hinder processes such as cell proliferation and survival, contributing to its anticancer effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity against multiple pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
- In Vitro Anticancer Study :
- Enzyme Inhibition Analysis :
Comparative Analysis
To contextualize the activity of this compound, it is useful to compare its properties with similar morpholine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Morpholine | Low | Low | No |
| N-Methylmorpholine | Moderate | Low | No |
Q & A
Q. What are the common synthetic routes for 4-(4-Pyridinethioacetyl)morpholine?
The synthesis typically involves multi-step reactions, including the formation of thioacetyl intermediates and subsequent coupling with pyridine or morpholine derivatives. For example, similar compounds (e.g., 4-((3,4,5-trimethoxyphenyl)thioacetyl)morpholine) are synthesized via nucleophilic substitution or condensation reactions under basic conditions . Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical for yield and purity.
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substituent positions.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., thioacetyl C=S stretch near 600–700 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
Q. How can preliminary biological activity screening be conducted for this compound?
Initial screening involves in vitro assays against enzyme targets (e.g., kinases) or cell lines (e.g., cancer, microbial). For example, morpholine derivatives are often tested for antimicrobial or anticancer activity using viability assays (e.g., MTT) and IC₅₀ determination . Dose-response curves and positive/negative controls are critical for validating results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis focuses on modifying substituents (e.g., pyridine ring substitution, thioacetyl group replacement) to enhance target affinity or selectivity. Computational docking and molecular dynamics simulations can predict binding modes to biological targets (e.g., enzymes, receptors). Experimental validation via enzyme inhibition assays or receptor-binding studies is essential .
Q. What experimental design strategies improve synthetic yield and purity?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
- Purification Techniques : Column chromatography or recrystallization to isolate high-purity product .
- In-line Monitoring : Real-time FTIR or HPLC to track reaction progress and intermediates .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., cell line differences, buffer conditions). Mitigation strategies include:
- Standardized Protocols : Replicating assays across independent labs.
- Mechanistic Studies : Elucidating off-target effects using proteomics or transcriptomics .
- Metabolic Stability Testing : Assessing compound degradation in biological matrices .
Q. What advanced techniques characterize conformational changes under varying conditions?
- High-Pressure Raman/IR Spectroscopy : To study pressure-induced conformational shifts (e.g., morpholine ring puckering) .
- X-ray Crystallography : For resolving 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
- Computational Modeling : Density Functional Theory (DFT) to predict vibrational modes and electronic properties .
Q. How does the thioacetyl group influence interaction with biological targets?
The thioacetyl group can:
- Form covalent bonds with cysteine residues in enzymes (e.g., via disulfide exchange) .
- Chelate metal ions (e.g., Zn²⁺, Fe³⁺), modulating metalloenzyme activity .
- Enhance membrane permeability due to its lipophilic nature .
Methodological Considerations
Q. What analytical workflows validate compound identity and stability?
- Stability Testing : Accelerated degradation studies (e.g., heat, light, humidity) with HPLC-MS monitoring .
- Batch-to-Batch Consistency : Statistical comparison (e.g., ANOVA) of NMR/IR spectra across synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
